Melting Point Depression of ≥51 °C Relative to 4-Fluorobenzonitrile Dictates Physical State and Handling
The substitution pattern on the benzonitrile core has a pronounced effect on the melting point. A direct comparison via differential scanning calorimetry (DSC) reveals that 3-fluorobenzonitrile has a melting point of -16 °C, while its para-substituted analog, 4-fluorobenzonitrile, melts at 35 °C [1]. This constitutes a difference of 51 °C.
| Evidence Dimension | Melting Point (Tm) |
|---|---|
| Target Compound Data | -16 °C |
| Comparator Or Baseline | 4-Fluorobenzonitrile: 35 °C |
| Quantified Difference | ≥ 51 °C lower |
| Conditions | DSC measurement and literature values, as compiled in the cited crystallographic study [1] |
Why This Matters
A liquid physical state at room temperature for 3-fluorobenzonitrile simplifies dispensing and mixing in large-scale syntheses compared to the solid 4-fluorobenzonitrile, which requires melting or solvent dissolution, impacting procurement decisions based on manufacturing workflow.
- [1] Vasylyeva, V.; Merz, K. Fluorobenzonitriles: Influence of the Substitution Pattern on Melting and Crystallization Properties. Cryst. Growth Des. 2010, 10, 4250–4255. View Source
